3-Isopropoxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

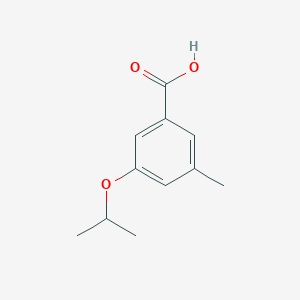

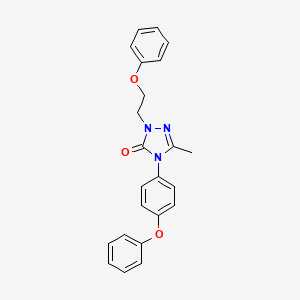

“3-Isopropoxy-5-methylbenzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.230 . It is a type of benzoic acid derivative .

Molecular Structure Analysis

The molecular structure of “3-Isopropoxy-5-methylbenzoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Isopropoxy-5-methylbenzoic acid” are not available, benzoic acid derivatives are known to undergo various chemical reactions . For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation utilizing a radical approach .

Scientific Research Applications

1. Effects on Adipocyte Differentiation

Research indicates that parabens, a group of alkyl esters of p-hydroxybenzoic acid, influence adipogenesis or adipocyte differentiation. This suggests potential implications of 3-Isopropoxy-5-methylbenzoic acid derivatives in the study of obesity and adipocyte biology (Hu et al., 2013).

2. Corrosion Inhibition

A study on 3-Hydroxybenzoic acid, structurally related to 3-Isopropoxy-5-methylbenzoic acid, demonstrates its use as a corrosion inhibitor for AISI 316L stainless steel. This implies potential industrial applications in corrosion prevention (Narváez et al., 2005).

3. Synthesis of Schiff-base Ligands

The compound has been used in the synthesis of Schiff-base ligands, indicating its utility in the development of complex organic molecules with potential applications in various fields, including materials science and catalysis (Cui Qing-xia, 2006).

4. Photocatalytic Degradation Studies

Research involving o-methylbenzoic acid, closely related to 3-Isopropoxy-5-methylbenzoic acid, in photocatalytic degradation studies, suggests its use in environmental applications, such as water purification and pollutant degradation (Wang et al., 2000).

5. Solubility and Chemical Property Analysis

Studies on derivatives like 3,5-dinitro-2-methylbenzoic acid provide insights into solubility and chemical properties, important for pharmaceutical and chemical process optimization (Ye et al., 2011).

6. Synthesis of New Chemical Compounds

Its use in the synthesis of new chemical compounds, such as benzofuran derivatives, showcases its versatility in organic chemistry and pharmaceutical research (Moghaddam et al., 2006).

Safety and Hazards

properties

IUPAC Name |

3-methyl-5-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMMCBRYQUAOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-5-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

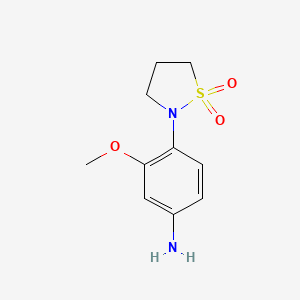

![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2684581.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)

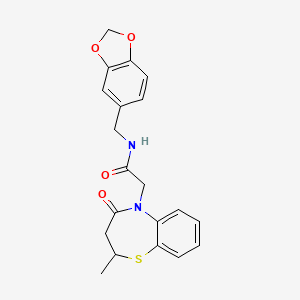

![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)